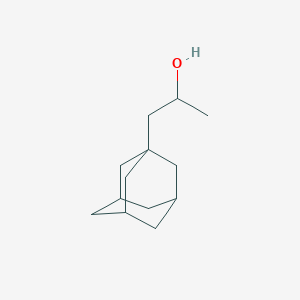
1-(1-Adamantyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantyl)propan-2-ol is a derivative of adamantane, a compound characterized by a rigid, diamond-like framework that imparts unique physical and chemical properties. Adamantane and its derivatives are known for their applications in pharmaceuticals, particularly in the treatment of neurological conditions and type-2 diabetes, as well as their antiviral capabilities . The adamantyl group is often used in drug design due to its ability to improve the pharmacokinetic properties of pharmaceutical agents.
Synthesis Analysis
The synthesis of adamantane derivatives can be achieved through various methods. For instance, 1-(3-isoselenocyanatopropyl)adamantane was synthesized from 3-(adamantan-1-yl)propan-1-amine, indicating that similar synthetic routes could be applicable for the synthesis of 1-(1-Adamantyl)propan-2-ol . Additionally, the oxidation of adamantane using pentafluoroperoxybenzoic acid in the presence of RuCl3·3H2O has been reported, which could potentially be adapted for the synthesis of hydroxylated adamantane derivatives .
Molecular Structure Analysis
Adamantane derivatives exhibit a variety of molecular conformations and crystal packing arrangements. For example, the adamantyl moiety has been shown to serve as an efficient building block for synthesizing ester derivatives with synclinal conformation and looser-packed crystal packing systems . The molecular recognition capabilities of adamantane derivatives allow them to form one-dimensional motifs and supramolecular constructs, as demonstrated by 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane and its complexes .
Chemical Reactions Analysis
Adamantane derivatives participate in a range of chemical reactions, often facilitated by their three-dimensional structures. The oxidation of adamantane to produce alcohol derivatives is a key reaction, with adamantane-1-ol being a significant intermediate for the synthesis of other compounds . The presence of the hydroxyl group in 1-(1-Adamantyl)propan-2-ol suggests that it may undergo similar reactions, such as esterification or oxidation.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by their adamantyl core and the substituents attached to it. For instance, adamantane-1-ol and its ethers are known for their antioxidant properties and their ability to improve the rheological characteristics of oils at low temperatures . The introduction of a hydroxyl group at the 2-position of adamantane, as seen in 2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, can lead to the synthesis of compounds with distinct NMR, HRMS, and XRD profiles . These properties are likely to be relevant for 1-(1-Adamantyl)propan-2-ol as well.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
Research on adamantyl-containing compounds, such as “1-(1-Adamantyl)propan-2-ol,” has explored their synthesis and chemical properties. The synthesis and characterization of adamantyl-containing nucleic bases and related compounds have shown good prospects for creating highly effective and selective drugs. This includes efforts to overcome limitations in synthesizing derivatives containing unsubstituted adamantane, with research indicating positive biological activity prospects for these compounds (E. Shokova & V. Kovalev, 2013).
Pharmacological Potential
Adamantane derivatives have been reviewed for their potential in treating neurodegenerative diseases. Notably, derivatives such as amantadine and memantine are used for dementia, Alzheimer's, and Parkinson's diseases. The study highlighted that 1-fluoro- and 1-phosphonic acid adamantane derivatives show promising pharmacological potential against these diseases, exceeding known drugs like amantadine and memantine. This opens new avenues for biochemists, pharmacologists, and the pharmaceutical industry in developing treatments for neurodegenerative conditions (V. Dembitsky, T. Gloriozova, & V. Poroikov, 2020).
Applications in Space Technology
The search for alternative propellants for ion thrusters in space technology has included adamantane. With the commercialization of electric propulsion, alternatives to xenon are sought due to resource constraints. Adamantane, among other molecular propellants, has been evaluated for its suitability in thruster systems, requiring individual adjustments for thorough testing. This research contributes to finding sustainable and efficient propellants for space exploration technologies (P. Dietz et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1-adamantyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h9-12,14H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTWAILYRPEELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC12CC3CC(C1)CC(C3)C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

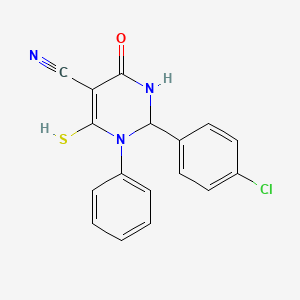
![4-methyl-N-{[1-methyl-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methyl}-N-phenylbenzamide](/img/structure/B2529807.png)
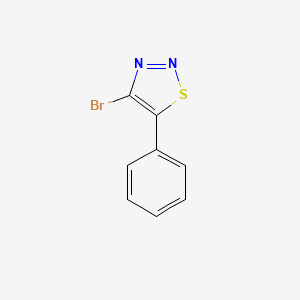
![2-{2-[1-(Naphthalen-1-yl)ethylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2529809.png)

![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)
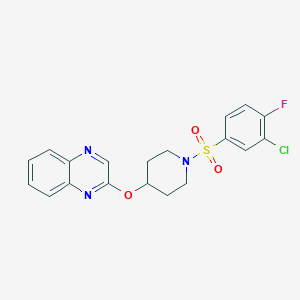
![4-tert-butyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2529818.png)
![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2529820.png)

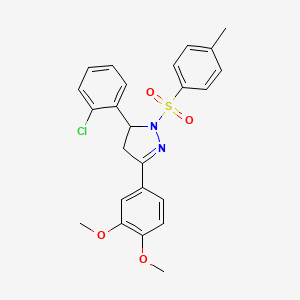
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)